2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
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Description
2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C22H21Cl2N3OS and its molecular weight is 446.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.0782389 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It shares structural similarities withSpirodiclofen , a known acaricide . Spirodiclofen targets the acetyl CoA carboxylase in mites , which is crucial for fatty acid synthesis and energy production .
Mode of Action
The compound likely interacts with its target in a similar manner to Spirodiclofen . It binds to the acetyl CoA carboxylase, inhibiting its function . This disruption prevents the synthesis of essential fatty acids, leading to energy depletion and eventual death of the mite .
Biochemical Pathways
The inhibition of acetyl CoA carboxylase disrupts the fatty acid synthesis pathway . This pathway is critical for the production of lipids, which are essential components of cell membranes and energy storage molecules. The disruption of this pathway leads to a systemic failure in the mite’s metabolism .
Result of Action
The compound’s action results in the disruption of essential biochemical pathways in mites, leading to their death . This makes it an effective acaricide, particularly against species such as the two-spotted spider mite, Tetranychus urticae .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS/c23-15-9-10-17(18(24)13-15)20-21(27-22(26-20)11-5-2-6-12-22)29-14-19(28)25-16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVWNEOSCUDTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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